N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the thiazole ring, followed by the introduction of the bromo substituent. The pyrazole ring is then constructed, and the nitro group is introduced through nitration reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as using coupling reagents and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The thiazole and pyrazole rings may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine
- tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyrazole rings, along with the nitro and bromo substituents, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BrN5O3S |
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Molecular Weight |
346.16 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H8BrN5O3S/c1-4-7(15(17)18)6(13-14(4)2)8(16)12-9-11-3-5(10)19-9/h3H,1-2H3,(H,11,12,16) |
InChI Key |
ZWBFUBWKGCYKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=NC=C(S2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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